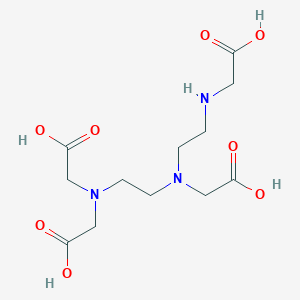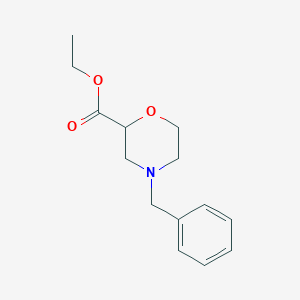
2-Morpholinocyclohexanone
説明
2-Morpholinocyclohexanone, also known as 2-MeO-Ketamine, is a synthetic dissociative anesthetic drug that has been gaining attention in the scientific community for its potential therapeutic applications. It is a derivative of ketamine, a well-known anesthetic drug that has been used in clinical settings for decades. 2-MeO-Ketamine is structurally similar to ketamine, but it has been found to have a more potent and longer-lasting effect. In
科学的研究の応用
2-Morpholinocyclohexanonene has been found to have potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a rapid and long-lasting antidepressant effect, with fewer side effects than traditional antidepressant drugs. Additionally, it has been found to have anxiolytic and anti-inflammatory properties.
作用機序
The exact mechanism of action of 2-Morpholinocyclohexanonene is still not fully understood. However, it is believed to work by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in the regulation of mood, memory, and learning. By blocking these receptors, 2-Morpholinocyclohexanonene may help to improve mood and cognitive function.
Biochemical and Physiological Effects
2-Morpholinocyclohexanonene has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, it has been found to increase the levels of glutamate and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
実験室実験の利点と制限
One of the main advantages of 2-Morpholinocyclohexanonene for lab experiments is its potency and long-lasting effect. This makes it a useful tool for studying the role of NMDA receptors in various physiological and pathological conditions. However, its high potency also means that it must be used with caution, as it can be toxic at high doses.
将来の方向性
There are many potential future directions for the study of 2-Morpholinocyclohexanonene. One area of interest is its potential use in the treatment of addiction. It has been found to reduce drug-seeking behavior in animal models of addiction, and it may have similar effects in humans. Additionally, it may have applications in the treatment of other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion
In conclusion, 2-Morpholinocyclohexanonene is a synthetic dissociative anesthetic drug that has potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Its mechanism of action involves the blocking of NMDA receptors in the brain, and it has a range of biochemical and physiological effects. While it has many advantages for lab experiments, its high potency also means that it must be used with caution. There are many potential future directions for the study of 2-Morpholinocyclohexanonene, and it may have applications in the treatment of a range of neuropsychiatric disorders.
特性
CAS番号 |
14909-84-3 |
|---|---|
製品名 |
2-Morpholinocyclohexanone |
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
2-morpholin-4-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H17NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9H,1-8H2 |
InChIキー |
DYFZDKCLKMNRPL-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)N2CCOCC2 |
正規SMILES |
C1CCC(=O)C(C1)N2CCOCC2 |
同義語 |
2-(Morpholin-4-yl)cyclohexan-1-one |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

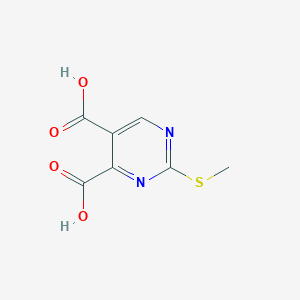

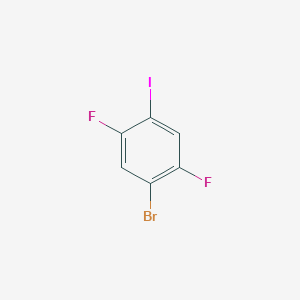


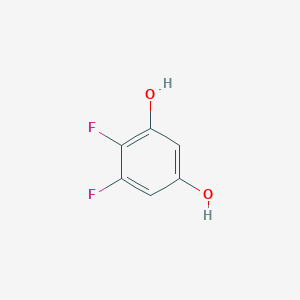
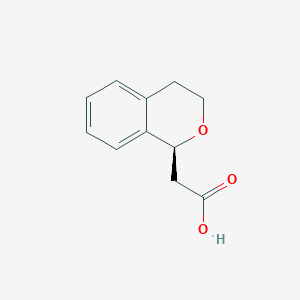

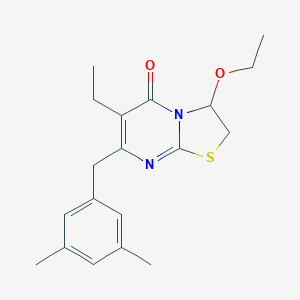
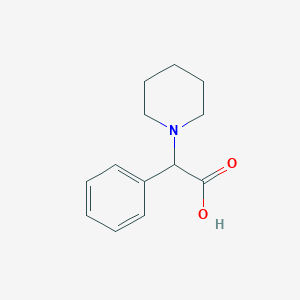
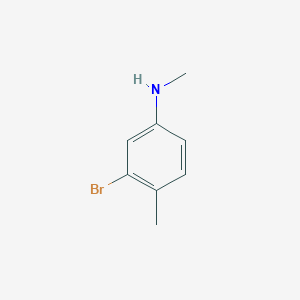
![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)
